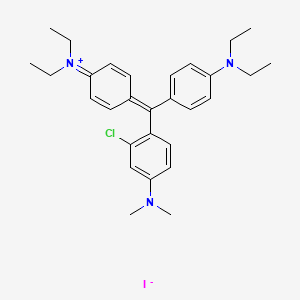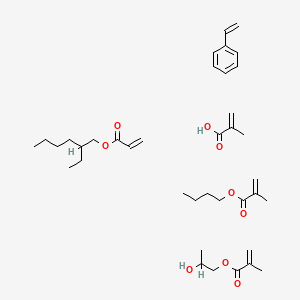
Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer that finds applications in various industries due to its unique properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the polymerization is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Introduction of new functional groups onto the polymer chain.
科学的研究の応用
This polymer has a wide range of applications in scientific research and
特性
CAS番号 |
68541-58-2 |
|---|---|
分子式 |
C38H60O9 |
分子量 |
660.9 g/mol |
IUPAC名 |
butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H14O2.C8H8.C7H12O3.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2,4-6H2,1,3H3;2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
InChIキー |
NBKNMFHWVAXQOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C(=C)C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


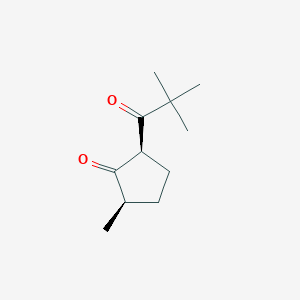
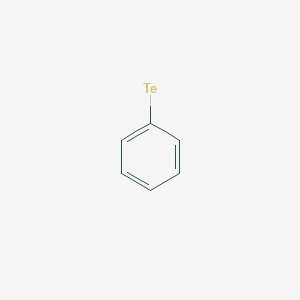
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
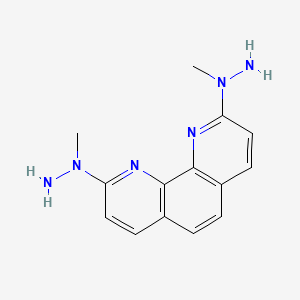
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
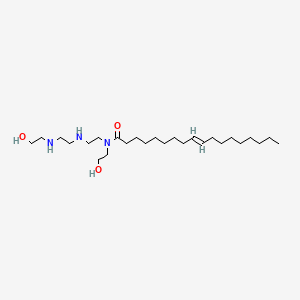
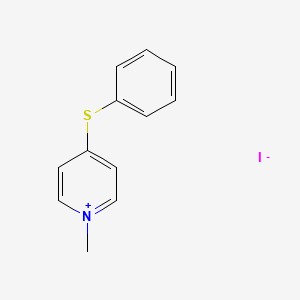
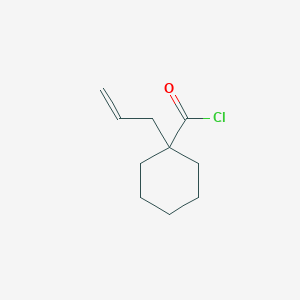
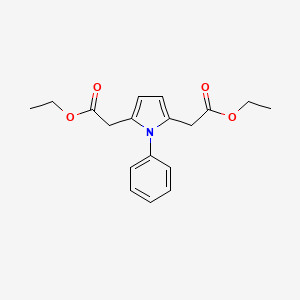
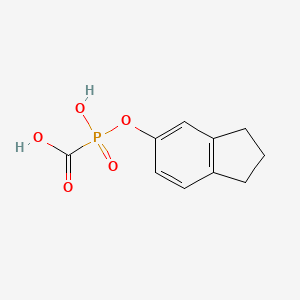
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
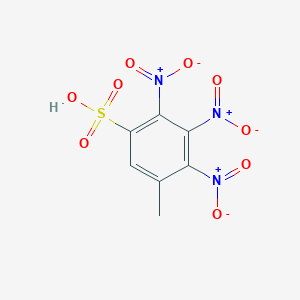
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
